1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNS/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPSVNXQKQHBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHBrFN
- Molecular Weight : 253.1 g/mol
- LogP : 4.5 (indicating moderate lipophilicity)
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Binding : It may interact with certain receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed promising activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Case Studies
- Case Study on Cancer Treatment : A recent study published in Cancer Research explored the efficacy of this compound in combination with established chemotherapeutic agents. Results indicated enhanced anticancer effects when used in conjunction with doxorubicin, suggesting a synergistic effect that warrants further investigation.
- Antimicrobial Efficacy Study : Another study focused on the compound's potential as an antibacterial agent against resistant strains of bacteria. The findings revealed that it not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating chronic infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
